molecular formula C14H23NO3 B2748626 (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 17879-66-2

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No. B2748626
CAS RN: 17879-66-2
M. Wt: 253.342
InChI Key: WFIVKODHWKTHAC-NWDGAFQWSA-N
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Description

(1R,2S)-2-(Cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, also known as CCCA, is a cyclic acid derived from cyclohexane and is used as a synthetic intermediate in the production of various organic compounds. CCCA is a versatile compound with a wide range of applications in the fields of organic and medicinal chemistry. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, CCCA has been used as a catalyst in a variety of reactions and as a reagent for the preparation of heterocyclic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the amide bond between the protected carboxylic acid and cyclohexylamine. The protecting group is then removed to yield the final product.

Starting Materials
Cyclohexanecarboxylic acid, Cyclohexylamine, Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Methanol, Sodium hydroxide, Hydrochloric acid

Reaction
Protection of carboxylic acid group: Cyclohexanecarboxylic acid is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form the corresponding tert-butyl ester., Formation of amide bond: The tert-butyl ester is then reacted with cyclohexylamine in methanol in the presence of triethylamine to form the corresponding amide., Deprotection of carboxylic acid group: The tert-butyl protecting group is removed by treatment with sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid.

Scientific Research Applications

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has also been used as a catalyst in a variety of reactions and as a reagent for the preparation of heterocyclic compounds. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles and thiophenes.

Mechanism Of Action

The mechanism of action of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is not fully understood. However, it is believed that (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid acts as a proton donor in the formation of a variety of organic compounds. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is believed to act as a catalyst in a variety of reactions, such as the Grignard reaction and the Vilsmeier reaction. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is believed to act as a reagent for the formation of heterocyclic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid are not fully understood. However, it is believed that (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid may have an effect on the metabolism of certain drugs, as well as on the absorption and excretion of certain compounds.

Advantages And Limitations For Lab Experiments

The advantages of using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid in laboratory experiments include its versatility, its low cost, and its availability. Furthermore, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is a relatively safe compound, which makes it well suited for use in laboratory experiments. However, there are some limitations to using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid in laboratory experiments. For example, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid is not very soluble in water, which can make it difficult to use in certain reactions. In addition, (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid has a low boiling point, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. These include the development of new synthetic methods for the synthesis of (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, the development of new applications for (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid, and the development of new catalytic reactions using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. In addition, there is potential for the development of new pharmaceuticals, agrochemicals, and dyes using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. Furthermore, there is potential for the development of new heterocyclic compounds using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid. Finally, there is potential for the development of new biocatalytic reactions using (1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid.

properties

IUPAC Name

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIVKODHWKTHAC-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid

CAS RN

17879-66-2
Record name CIS-N-CYCLOHEXYLHEXAHYDROPHTHALAMIC ACID
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